Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
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Overview
Description
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C10H12O3S. It is a derivative of propanoate, featuring a thiophene ring, which is a sulfur-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarbonitrile with ethyl 2-bromopropionate in the presence of activated zinc and copper(II) bromide in benzene. The reaction mixture is heated to reflux, followed by the addition of aqueous sulfuric acid and subsequent extraction with diethyl ether .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Oxidation: Oxidation reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Reduction: LiAlH4, borane
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Reduction: Ethyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate
Oxidation: Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid
Substitution: Ethyl 2-methyl-3-substituted-3-(thiophen-2-yl)propanoates
Scientific Research Applications
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a precursor for the synthesis of pharmaceutical agents, such as antidepressants.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
- Methyl 3-oxo-3-(thiophen-2-yl)propanoate
- Ethyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate
Uniqueness
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a thiophene ring and a keto group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZJOZJORQOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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